molecular formula C9H10BrNO5S B3872503 2-Bromo-5-(2-hydroxyethylsulfamoyl)benzoic acid

2-Bromo-5-(2-hydroxyethylsulfamoyl)benzoic acid

Cat. No.: B3872503
M. Wt: 324.15 g/mol
InChI Key: HCXOEHQKUADOMX-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-hydroxyethylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H10BrNO5S It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a hydroxyethylsulfamoyl group at the 5-position

Properties

IUPAC Name

2-bromo-5-(2-hydroxyethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO5S/c10-8-2-1-6(5-7(8)9(13)14)17(15,16)11-3-4-12/h1-2,5,11-12H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXOEHQKUADOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCO)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-hydroxyethylsulfamoyl)benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the hydroxyethylsulfamoyl group. One common method involves the bromination of 5-hydroxybenzoic acid using bromine or a brominating agent under controlled conditions. The resulting 2-bromo-5-hydroxybenzoic acid is then reacted with 2-hydroxyethylsulfamoyl chloride in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-hydroxyethylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to amines under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

    Substitution: Various substituted benzoic acid derivatives.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

2-Bromo-5-(2-hydroxyethylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-hydroxyethylsulfamoyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethylsulfamoyl group can form hydrogen bonds and other interactions with target molecules, while the bromine atom may participate in halogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-hydroxybenzoic acid: Lacks the hydroxyethylsulfamoyl group but shares the bromine and hydroxybenzoic acid core.

    2-Bromo-5-hydroxybenzaldehyde: Contains an aldehyde group instead of the hydroxyethylsulfamoyl group.

    2-Bromo-5-methoxybenzoic acid: Features a methoxy group instead of the hydroxyethylsulfamoyl group.

Uniqueness

2-Bromo-5-(2-hydroxyethylsulfamoyl)benzoic acid is unique due to the presence of both the bromine atom and the hydroxyethylsulfamoyl group, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-(2-hydroxyethylsulfamoyl)benzoic acid
Reactant of Route 2
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2-Bromo-5-(2-hydroxyethylsulfamoyl)benzoic acid

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